



# Application Notes and Protocols: STING Agonist-13 with Checkpoint Inhibitor Therapy

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Compound of Interest		
Compound Name:	STING agonist-13	
Cat. No.:	B14751693	Get Quote

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### Introduction

The activation of the Stimulator of Interferon Genes (STING) pathway has emerged as a promising strategy in cancer immunotherapy. STING agonists, such as the investigational agent **STING agonist-13**, can induce a potent anti-tumor immune response by stimulating the production of type I interferons (IFNs) and other pro-inflammatory cytokines.[1][2][3] This leads to the activation of dendritic cells (DCs), enhanced antigen presentation, and subsequent priming and recruitment of cytotoxic T lymphocytes (CTLs) into the tumor microenvironment.[3] [4]

However, the activation of the STING pathway can also lead to the upregulation of immune checkpoint molecules like Programmed Death-Ligand 1 (PD-L1) on tumor cells, which can dampen the anti-tumor immune response by engaging the PD-1 receptor on activated T cells. This provides a strong rationale for the combination of STING agonists with immune checkpoint inhibitors (ICIs), such as anti-PD-1 or anti-PD-L1 antibodies. This combination therapy aims to synergistically enhance anti-tumor immunity by both initiating a robust immune response through STING activation and preventing the subsequent immune suppression mediated by the PD-1/PD-L1 axis.

These application notes provide an overview of the preclinical and clinical data on the combination of STING agonists with checkpoint inhibitors, along with detailed protocols for key experiments to evaluate the efficacy and mechanism of action of such combination therapies.



# Data Presentation Preclinical Efficacy of STING Agonists in Combination with Anti-PD-1/PD-L1 Antibodies



STING Agonist	Checkpoint Inhibitor	Mouse Model	Key Findings	Reference
ADU-S100	Anti-PD-1	Murine tumor models	Enhanced tumor- specific T cell responses and superior anti- tumor efficacy compared to monotherapy.	
BMS-986301	Anti-PD-1	CT26, MC38	>90% regression in injected and noninjected tumors. A single dose in combination with anti-PD-1 led to complete regression of 80% of tumors.	
MSA-1	Anti-PD-1 (mDX400)	MC38, CT26, B16-F10	Restored T-cell responses in anti-PD-1 unresponsive tumors and provided long-lived immunological memory.	_
SB 11285	Anti-CTLA-4 or Anti-PD-1	CT26, B16, MC38, 4T1	Substantially enhanced local tumor shrinkage and survival.	<del>-</del>
DMXAA	Anti-PD-1 & Anti- PD-L1	CT26	Combination vaccine group showed a	



reduction in tumor mass and an increased survival rate.

## Clinical Trials of STING Agonists in Combination with Checkpoint Inhibitors



STING Agonist	Checkpoint Inhibitor	Phase	Indication	Key Findings	Reference
ADU-S100 (MIW815)	Spartalizuma b (anti-PD-1)	Phase Ib (NCT031729 36)	Advanced solid tumors or lymphomas	Well- tolerated. Overall response rate of 10.4%. Antitumor activity observed in anti-PD-1- naïve triple- negative breast cancer and previously immunothera py-treated melanoma.	
SB 11285	Atezolizumab (anti-PD-L1)	Phase 1/1b (NCT040966 38)	Advanced solid tumors	Well-tolerated alone and in combination. Early evidence of disease control.	
E7766		Phase I/Ib (NCT041441 40)	Advanced solid tumors	Generated on-target pharmacodyn amic effects. Transient increases in plasma levels of IFN-α, IFN-β, IFN-γ, TNF-α, IL-6,	



IP-10, MCP1, and MIP1b.

# Signaling Pathways and Experimental Workflows STING Signaling Pathway

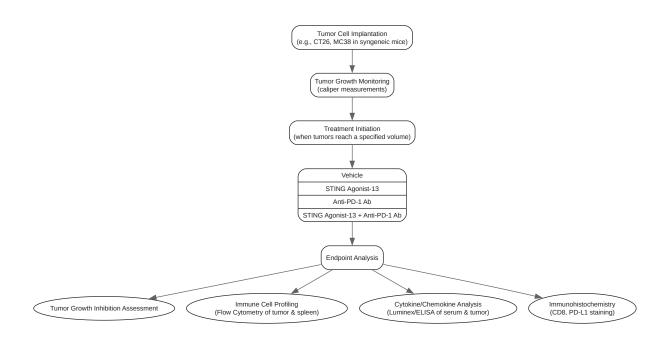


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Caption: Canonical STING signaling pathway.

### **Experimental Workflow for Combination Therapy Evaluation**





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### References







- 1. STING activation promotes robust immune response and NK cell–mediated tumor regression in glioblastoma models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Tumor cell-directed STING agonist antibody-drug conjugates induce type III interferons and anti-tumor innate immune responses PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
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